Home > Products > Screening Compounds P3813 > CXCR2 antagonist 7
CXCR2 antagonist 7 -

CXCR2 antagonist 7

Catalog Number: EVT-15277814
CAS Number:
Molecular Formula: C14H14F2N6OS
Molecular Weight: 352.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of CXCR2 antagonist 7 typically involves multiple steps, including the construction of the core structure followed by functionalization to enhance specificity and potency against CXCR2. A common method for synthesizing such compounds includes:

  1. Starting Materials: Utilizing commercially available precursors that can be modified through chemical reactions.
  2. Reactions: Employing techniques such as:
    • Coupling Reactions: To build the core structure.
    • Functional Group Modifications: Such as alkylation or acylation to introduce specific substituents that enhance receptor binding.
  3. Purification: Techniques like chromatography are used to isolate the final product from by-products and unreacted materials.

The technical details of these synthetic routes often involve optimizing reaction conditions (temperature, solvents, catalysts) to maximize yield and purity.

Molecular Structure Analysis

The molecular structure of CXCR2 antagonist 7 can be characterized by its specific atomic arrangement, which is essential for its interaction with the CXCR2 receptor. Key data points include:

  • Molecular Formula: Typically represented as C_xH_yN_zO_w (exact values depend on the specific structure).
  • 3D Structure: Determined using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into bond angles and distances that influence binding affinity.
  • Binding Sites: The presence of functional groups that interact with the receptor's active site is critical for its antagonistic activity.
Chemical Reactions Analysis

CXCR2 antagonist 7 undergoes several chemical reactions during its synthesis and when interacting with biological systems:

  1. Synthesis Reactions: As mentioned earlier, these include coupling reactions and modifications to introduce necessary functional groups.
  2. Biological Interactions: Once administered, the compound may undergo metabolic transformations, including oxidation or conjugation, which can affect its pharmacokinetics and pharmacodynamics.

Technical details regarding these reactions often involve mechanistic studies that elucidate how structural changes impact activity.

Mechanism of Action

The mechanism of action for CXCR2 antagonist 7 involves blocking the binding of chemokines such as CXCL1 and CXCL8 to the CXCR2 receptor. This blockade prevents downstream signaling pathways that lead to:

  • Inhibition of Neutrophil Recruitment: Reducing inflammation at sites of injury or infection.
  • Modulation of Tumor Microenvironment: In cancer therapy, inhibiting CXCR2 can reduce tumor aggressiveness by limiting the recruitment of immunosuppressive cells.

Data supporting this mechanism often come from in vitro studies demonstrating reduced cell migration in response to chemokines when treated with the antagonist.

Physical and Chemical Properties Analysis

The physical and chemical properties of CXCR2 antagonist 7 are crucial for its development as a therapeutic agent:

  • Solubility: Determines bioavailability; typically assessed in various solvents.
  • Stability: Evaluated under different pH conditions and temperatures to ensure efficacy during storage and use.
  • Melting Point: Provides insight into purity; higher melting points usually indicate higher purity levels.

Relevant data from analytical techniques like HPLC (High-Performance Liquid Chromatography) can be used to assess these properties quantitatively.

Applications

CXCR2 antagonist 7 has several scientific applications:

  1. Cancer Therapy: Particularly in treating triple-negative breast cancer by overcoming chemoresistance when used alongside conventional therapies.
  2. Inflammatory Diseases: Potential use in conditions like chronic obstructive pulmonary disease where neutrophil recruitment exacerbates symptoms.
  3. Research Tool: Utilized in laboratory studies to better understand the role of CXCR2 in immune responses and disease mechanisms.
CXCR2 Antagonist 7: Role in Neutrophil-Mediated Pathophysiology

CXCR2 Signaling in Neutrophil Chemotaxis and Inflammatory Cascades

CXCR2 is a G protein-coupled receptor (GPCR) that coordinates neutrophil migration through interactions with ELR⁺ CXC chemokines (e.g., CXCL1, CXCL8). Ligand binding triggers dissociation of the Gα subunit from Gβγ, initiating downstream signaling cascades:

  • Calcium Mobilization: CXCR2 activation induces phospholipase C (PLC)-mediated release of intracellular calcium, facilitating cytoskeletal rearrangements essential for cell motility [1] [10].
  • Kinase Activation: The Ras/MAPK and PI3K pathways are engaged, amplifying integrin activation (e.g., CD11b upregulation) and neutrophil adhesion to endothelial cells [1] [3].
  • Receptor Internalization: Phosphorylation by GPCR kinases enables β-arrestin-mediated internalization, a critical feedback mechanism for signal termination [1] [5].

Dimerization dynamics further modulate CXCR2 activity. Heterodimerization with atypical chemokine receptor CCRL2 impairs membrane expression and neutrophil chemotaxis efficiency [1]. Concurrently, chemokine ligands exhibit distinct quaternary states: CXCL1 exists predominantly as monomers (dimer dissociation constant Kd ≈ 35 μM), while CXCL2 favors dimers (Kd ≈ 15 μM) [5]. These structural differences influence gradient formation and heparan sulfate (HS) binding affinity, dictating spatial neutrophil recruitment.

Table 1: CXCR2 Ligand Properties and Signaling Effects

LigandReceptor SpecificityDimer Dissociation ConstantHeparan Sulfate AffinityPrimary Signaling Output
CXCL1CXCR235 μMHighModerate Ca²⁺ flux
CXCL2CXCR215 μMModerateRobust β-arrestin recruitment
CXCL8CXCR1/CXCR2Not reportedVariableStrong MAPK activation

CXCR2 antagonists disrupt these cascades by competitive or allosteric inhibition. Small molecules (e.g., SCH527123) bind transmembrane domains, preventing G-protein coupling, while monoclonal antibodies (e.g., HAHX2) block ligand-binding extracellular epitopes [6] [8].

Mechanistic Links Between CXCR2 and Chronic Inflammatory Disorders

Sustained CXCR2 signaling drives neutrophilic inflammation in diverse pathologies:

  • Respiratory Diseases: In chronic obstructive pulmonary disease (COPD), alveolar macrophages overexpress CXCL8, establishing chemotactic gradients that recruit neutrophils to the lungs. Neutrophil-derived proteases (e.g., elastase) then degrade parenchymal tissue, perpetuating airflow limitation. CXCR2 antagonists (AZD5069) reduce sputum neutrophils by 69% in bronchiectasis patients [2] [7].

  • Autoimmune Conditions: Rheumatoid arthritis (RA) synovium exhibits elevated CXCL1/CXCL8, activating CXCR2⁺ neutrophils that release reactive oxygen species (ROS) and neutrophil extracellular traps (NETs). NET-associated citrullinated antigens fuel autoantibody production, while P-selectin glycoprotein ligand-1 (PSGL-1) synergizes with CXCR2 to promote neutrophil adhesion and thrombosis [1] [6]. Anti-CXCR2 monoclonal antibodies (SAMX2) reduce articular inflammation in RA models by blocking neutrophil adhesion and NETosis [6].

  • Cancer Microenvironment: Tumors secrete CXCL1/2/3 to recruit CXCR2⁺ myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs). These cells suppress CD8⁺ T-cell cytotoxicity via arginase-1 and PD-L1, facilitating immune evasion. In pancreatic adenocarcinoma models, CXCR2 inhibition depletes MDSC infiltration and enhances PD-1 blockade efficacy [8] [9].

Table 2: CXCR2 Pathway in Preclinical Disease Models

Disease ModelKey Pathogenic MechanismEffect of CXCR2 Antagonism
LPS-induced lung injuryCXCL2-mediated neutrophil alveolitis80% reduction in BAL neutrophils [10]
Collagen-induced arthritisSynovial CXCL1-dependent neutrophil infiltrationReduced joint edema and cartilage erosion [6]
Apc-mutant intestinal tumorsCXCR2⁺ MDSC recruitment60% suppression of polyp formation [9]

Granulocyte colony-stimulating factor (G-CSF) modulates CXCR2 activity during inflammation. Early-phase E. coli infection induces G-CSF, which suppresses CXCR2-mediated neutrophil egress from bone marrow, delaying antimicrobial responses [1].

Neutrophil Subset Dynamics and CXCRCR2 Antagonism

Neutrophil heterogeneity significantly influences therapeutic responses to CXCR2 blockade:

  • Mature vs. Hypersegmented Subsets: Mature neutrophils (CXCR2high/CD62Lhigh) exhibit potent proinflammatory activity and heightened chemotactic sensitivity. In contrast, hypersegmented neutrophils (CXCR2low/CD11bhigh) display immunomodulatory functions, including enhanced phagocytosis and oxidative burst [2] [6]. Selective CXCR2 antagonists preferentially inhibit mature subset migration while sparing hypersegmented neutrophil effector functions. In primate studies, AZD5069 treatment (39 weeks) did not impair bacterial clearance or superoxide production [2].

  • Bone Marrow Mobilization: CXCR2 antagonism reversibly inhibits neutrophil egress from bone marrow by disrupting CXCR4/CXCR2 balance. Transient neutropenia occurs without depleting marrow reserves, as evidenced by increased myeloid/erythroid ratios in histopathology [2] [8].

  • Compensatory Adaptations: Chronic CXCR2 inhibition triggers ligand feedback loops. Plasma CXCL8 increases >2-fold during prolonged AZD5069 treatment, a homeostatic response to restore chemokine/receptor equilibrium [2] [6]. This adaptation may limit long-term efficacy in chronic diseases requiring continuous therapy.

Table 3: Neutrophil Subset Responses to CXCR2 Antagonism

Neutrophil SubsetSurface MarkersPrimary FunctionResponse to CXCR2 Blockade
MatureCXCR2high, CD62LhighTissue infiltration, NETosisMigration inhibited (>90%)
HypersegmentedCXCR2low, CD11bhighPhagocytosis, bacterial killingFunction preserved [2]
Granulocytic MDSCsCXCR2high, CD15⁺T-cell suppressionReduced tumor recruitment [1]

Therapeutic targeting thus requires precision: Antibodies like HAHX2 (Fc-engineered to avoid depletion) neutralize membrane CXCR2 without internalization, while small molecules (reparixin) disrupt intracellular signaling cascades [6] [8].

Properties

Product Name

CXCR2 antagonist 7

IUPAC Name

(2R)-2-[[5-[(2,3-difluorophenyl)methylsulfanyl]-2H-triazolo[4,5-d]pyrimidin-7-yl]amino]propan-1-ol

Molecular Formula

C14H14F2N6OS

Molecular Weight

352.36 g/mol

InChI

InChI=1S/C14H14F2N6OS/c1-7(5-23)17-12-11-13(21-22-20-11)19-14(18-12)24-6-8-3-2-4-9(15)10(8)16/h2-4,7,23H,5-6H2,1H3,(H2,17,18,19,20,21,22)/t7-/m1/s1

InChI Key

DOIXIVNPHLJHFY-SSDOTTSWSA-N

Canonical SMILES

CC(CO)NC1=NC(=NC2=NNN=C21)SCC3=C(C(=CC=C3)F)F

Isomeric SMILES

C[C@H](CO)NC1=NC(=NC2=NNN=C21)SCC3=C(C(=CC=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.